molecular formula C14H17Cl2N3S B8714703 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole CAS No. 178979-56-1

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole

Cat. No. B8714703
Key on ui cas rn: 178979-56-1
M. Wt: 330.3 g/mol
InChI Key: KDCXKYROGICJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06147097

Procedure details

To dry tetrahydrofuran solution (60 ml) of 24.2 g of 2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole (29a) was added 19.6 g of tripenylphosphine under ice-cooling, and the mixture was stirred at room temperature for 4 hours. After the reaction completion was confirmed (the disappearance of 29a) by TLC (silica gel, methylene chloride-ethyl acetate=10:1), 50 ml of water was added, and the mixture was stirred at room temperature for 1.5 hours, and left overnight. Tetrahydrofuran was distilled off under reduced pressure, and to the residue, 400 ml of 3N-hydrochloric acid was added. When the mixture was washed with diethyl ether, crystals were precipitated from the hydrochloric acid layer. The crystals were collected by filtration, and neutralized with a saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with diethyl ether. The aqueous layer was also neutralized with a saturated aqueous sodium hydrogen carbonate solution, and was extracted with diethyl ether. These ether extracts were combined and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and 20.6 g of 2-aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole (30a) was obtained (yield 92%). mp 86-87° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
29a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[N:6]([CH2:9][C:10]1[N:11]([CH3:27])[C:12]([S:18][C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=2)=[C:13]([CH:15]([CH3:17])[CH3:16])[N:14]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)Cl.C(OCC)(=O)C>O>[NH2:6][CH2:9][C:10]1[N:11]([CH3:27])[C:12]([S:18][C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=2)=[C:13]([CH:15]([CH3:16])[CH3:17])[N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Name
2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
24.2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)C
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
29a
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)C
Step Three
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofuran was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue, 400 ml of 3N-hydrochloric acid was added
WASH
Type
WASH
Details
When the mixture was washed with diethyl ether, crystals
CUSTOM
Type
CUSTOM
Details
were precipitated from the hydrochloric acid layer
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.